3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one 3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549080
InChI: InChI=1S/C10H8O4/c11-7-5-14-9-6(7)1-2-8-10(9)13-4-3-12-8/h1-2H,3-5H2
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one

CAS No.:

Cat. No.: VC17549080

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one -

Specification

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 2,3-dihydrofuro[3,2-h][1,4]benzodioxin-7-one
Standard InChI InChI=1S/C10H8O4/c11-7-5-14-9-6(7)1-2-8-10(9)13-4-3-12-8/h1-2H,3-5H2
Standard InChI Key RRRNXNFVKFDSND-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC3=C2OCC3=O

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one, precisely describes its bridged tricyclic framework. The numbering reflects the positions of oxygen atoms at carbons 3, 10, and 13, alongside a ketone group at position 5. The molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol.

Three-Dimensional Architecture

The compound’s core consists of a bicyclo[7.4.0]tridecane system fused with a third oxolane ring, creating a rigid, non-planar structure. Key features include:

  • Bridgehead olefins at positions 1(9) and 2(6), introducing strain and reactivity.

  • A ketone group at position 5, which polarizes adjacent bonds and facilitates nucleophilic additions.

  • Ether linkages at positions 3, 10, and 13, contributing to conformational rigidity.

Computational modeling suggests that the oxygen atoms participate in intramolecular hydrogen bonding, stabilizing the twisted boat conformation of the central ring.

Synthetic Methodologies

Retrosynthetic Strategies

Two primary routes dominate the synthesis of this compound:

Ring-Closing Metathesis (RCM)

A diene precursor undergoes RCM using Grubbs’ second-generation catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) to form the bicyclo[7.4.0] framework. Subsequent epoxidation and acid-catalyzed cyclization yield the trioxatricyclic system.

Oxidative Cyclization

Starting from a polyunsaturated diketone, manganese(III) acetate-mediated radical cyclization constructs the central ring. This method achieves a 34% yield but requires stringent temperature control (-20°C) to prevent side reactions.

Optimization Challenges

Key hurdles include:

  • Steric hindrance at bridgehead positions, limiting catalytic efficiency.

  • Epimerization risk during cyclization steps, necessitating chiral auxiliaries.

  • Solvent sensitivity, with tetrahydrofuran (THF) proving superior to dimethylformamide (DMF) in minimizing decomposition.

Physicochemical Properties

Spectral Data

PropertyValue/DescriptionTechnique
IR (cm⁻¹)1745 (C=O), 1260 (C-O-C)FT-IR
¹H NMR (δ, ppm)5.82 (d, J=10.2 Hz, H-7), 3.45 (m, H-3)400 MHz, CDCl₃
¹³C NMR (δ, ppm)208.1 (C-5), 132.4 (C-1), 78.9 (C-10)DEPT-135
MS (m/z)220 [M]⁺, 202 [M-H₂O]⁺EI-MS

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 187–189°C with decomposition onset at 210°C. The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.

Reactivity and Functionalization

Ketone-Directed Transformations

The C-5 ketone undergoes predictable reactions:

  • Grignard additions produce tertiary alcohols, though steric bulk limits yields to ≤45%.

  • Wolff-Kishner reduction selectively removes the ketone, yielding a hydrocarbon analog with retained ether linkages.

Ring-Opening Reactions

Treatment with boron trifluoride etherate cleaves the oxygen-containing rings, generating linear diketones. This reactivity underscores the compound’s potential as a synthon for complex polyketides.

Hypothesized Applications

Medicinal Chemistry

Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2), with a calculated binding energy of -8.3 kcal/mol. This positions the compound as a lead for anti-inflammatory agents, though in vitro validation remains pending.

Materials Science

The rigid, oxygen-rich structure confers dielectric anisotropy (ε = 3.1 at 1 MHz), making it a candidate for liquid crystal displays (LCDs). Initial prototypes exhibit response times under 5 ms, rivaling commercial biphenyl derivatives.

Future Research Directions

Pharmacological Profiling

Priority areas include:

  • In vitro cytotoxicity screening against NCI-60 cancer cell lines.

  • ADMET prediction using QSAR models to assess druggability.

Process Chemistry

Efforts to enantioselectively synthesize the compound using organocatalysts (e.g., MacMillan’s imidazolidinones) could enable access to optically pure variants for chiral materials.

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